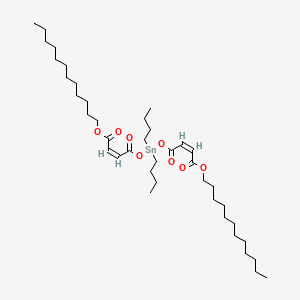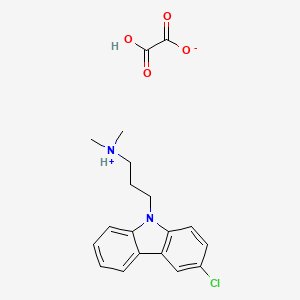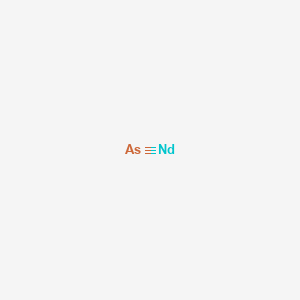
Neodymium arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium arsenide is a crystalline solid compound composed of neodymium and arsenic, with the chemical formula NdAs . This compound is known for its semiconductor properties and is used in various photo-optic applications . Neodymium, a rare earth element, is combined with arsenic to form this unique compound, which has garnered interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium arsenide can be synthesized through various methods. One common method involves the direct reaction of neodymium with arsenic at high temperatures. Another approach is the metathesis reaction between neodymium chloride and sodium arsenide, which produces this compound and sodium chloride as a byproduct .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity raw materials to ensure the quality and performance of the final product. The process typically involves the reduction of neodymium oxide with arsenic in a controlled environment to prevent contamination and ensure the desired stoichiometry .
Chemical Reactions Analysis
Types of Reactions: Neodymium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other elements, resulting in the formation of neodymium halides and arsenic compounds.
Major Products Formed: The major products formed from these reactions include neodymium oxide, arsenic trioxide, neodymium halides, and elemental arsenic .
Scientific Research Applications
Neodymium arsenide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a semiconductor material in various electronic devices. Its unique properties make it suitable for use in transistors, diodes, and other electronic components .
Biology and Medicine: While this compound is not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential use in medical imaging and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of high-strength magnets and other advanced materials. Its semiconductor properties are also exploited in the manufacturing of optoelectronic devices, such as lasers and light-emitting diodes .
Mechanism of Action
Neodymium arsenide can be compared with other similar compounds, such as neodymium phosphide, neodymium antimonide, and neodymium bismuthide . These compounds share similar properties but differ in their specific applications and reactivity.
Comparison with Similar Compounds
Neodymium Phosphide (NdP): Used in high-temperature applications and as a semiconductor material.
Neodymium Antimonide (NdSb): Known for its magnetic properties and used in magnetic refrigeration.
Neodymium Bismuthide (NdBi): Studied for its potential use in thermoelectric devices
Uniqueness of Neodymium Arsenide: this compound stands out due to its specific combination of electrical conductivity and photo-optic properties, making it particularly valuable in advanced electronic and optoelectronic applications .
Properties
CAS No. |
12255-09-3 |
|---|---|
Molecular Formula |
AsNd |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
arsanylidyneneodymium |
InChI |
InChI=1S/As.Nd |
InChI Key |
WLDLVNUQGNWKJD-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


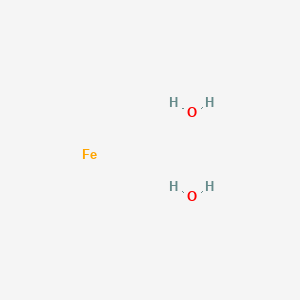
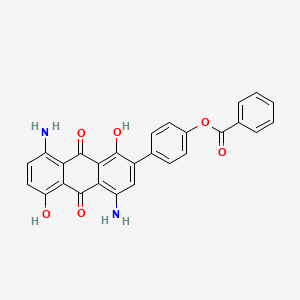
![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
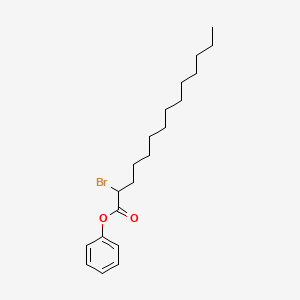
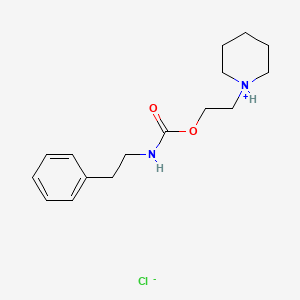
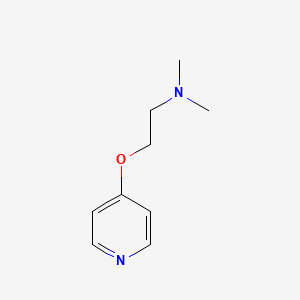
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)

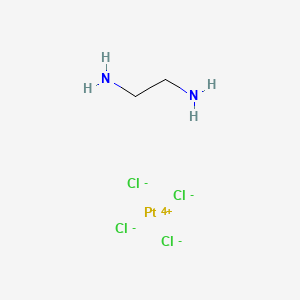
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
